molecular formula C11H17N3O3S B11037426 N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide

N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide

Cat. No.: B11037426
M. Wt: 271.34 g/mol
InChI Key: XQEAFNUTEBQRIO-UHFFFAOYSA-N
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Description

N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36 g/mol This compound is known for its unique structure, which includes a piperidine ring, a pyridine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide typically involves the reaction of 6-chloro-3-pyridinesulfonamide with 4-piperidinol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-piperidinol attacks the chloro group of 6-chloro-3-pyridinesulfonamide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-Piperidinyloxy)-3-pyridinyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

N-(6-piperidin-4-yloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C11H17N3O3S/c1-18(15,16)14-9-2-3-11(13-8-9)17-10-4-6-12-7-5-10/h2-3,8,10,12,14H,4-7H2,1H3

InChI Key

XQEAFNUTEBQRIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)OC2CCNCC2

Origin of Product

United States

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